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Abstract
Heart failure remains a significant global health challenge, necessitating the exploration of

novel therapeutic avenues. The apelin receptor (APJ), a G-protein coupled receptor, has

emerged as a promising target due to its role in promoting positive inotropic effects and

vasodilation. This whitepaper provides an in-depth technical guide on the discovery and

preclinical development of BMS-986224, a potent, selective, and orally bioavailable small-

molecule agonist of the APJ receptor. We will delve into the compound's pharmacological

profile, detailing the experimental methodologies employed in its in vitro and in vivo

characterization. This document aims to serve as a comprehensive resource for researchers

and drug development professionals interested in the therapeutic potential of APJ agonism in

heart failure.

Introduction: The Rationale for Targeting the Apelin
System in Heart Failure
The apelinergic system, comprising the APJ receptor and its endogenous peptide ligand apelin,

is a critical regulator of cardiovascular homeostasis.[1] Activation of this system elicits a

cascade of beneficial effects, including enhanced cardiac contractility, vasodilation, and
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diuresis.[1] In heart failure, where cardiac output is compromised, augmenting the function of

the apelin system presents a compelling therapeutic strategy. However, the therapeutic utility of

native apelin is limited by its short half-life.[2] This necessitated the development of a stable,

orally active small-molecule agonist that could mimic the beneficial effects of apelin, leading to

the discovery of BMS-986224.[3][4]

In Vitro Pharmacological Profile of BMS-986224
BMS-986224 was identified through extensive optimization of a high-throughput screening lead

from over 2 million compounds.[3] Its in vitro pharmacology was extensively characterized to

ascertain its potency, selectivity, and signaling profile in comparison to the endogenous ligand,

(Pyr1)apelin-13.[3]

Receptor Binding and Selectivity
BMS-986224 demonstrated high affinity and selectivity for the APJ receptor.[3] Radioligand

binding assays confirmed its potent interaction with the receptor, exhibiting a similar binding

profile to (Pyr1)apelin-13.[3][5]

Table 1: In Vitro Receptor Binding Affinity of BMS-986224[3][5]

Compound Target Kd (nM)

BMS-986224 APJ Receptor 0.3

Downstream Signaling Pathways
The functional activity of BMS-986224 was assessed through a series of in vitro signaling

assays. These experiments confirmed that BMS-986224 is a full agonist of the APJ receptor,

recapitulating the signaling cascade initiated by (Pyr1)apelin-13.[3]

Table 2: In Vitro Functional Activity of BMS-986224[3][4][5]
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Assay Cell Line Parameter
BMS-986224
EC50 (nM)

(Pyr1)apelin-13
EC50 (nM)

cAMP Inhibition HEK293 ZF EC50 0.02 0.05

β-arrestin

Recruitment
CHO-K1 EC50 - -

ERK

Phosphorylation
HEK293 ZF EC50 - -

APJ

Internalization
HEK293 ZF EC50 - -

Note: Specific EC50 values for β-arrestin recruitment, ERK phosphorylation, and APJ

internalization were not consistently reported in the reviewed literature.

BMS-986224 was shown to fully inhibit forskolin-mediated cAMP production, stimulate β-

arrestin recruitment, promote ERK phosphorylation, and induce APJ receptor internalization in

a concentration-dependent manner.[4][5] G-protein signaling assays in both human embryonic

kidney 293 (HEK293) cells and human induced pluripotent stem cell-derived cardiomyocytes

confirmed a lack of signaling bias relative to (Pyr1)apelin-13.[2][3]

In Vivo Preclinical Efficacy
The in vivo efficacy of BMS-986224 was evaluated in rodent models to assess its acute

hemodynamic effects and its chronic impact on cardiac function in a disease model of heart

failure.

Acute Hemodynamic Effects in Anesthetized Rats
Short-term infusion of BMS-986224 in anesthetized, instrumented rats resulted in a significant

increase in cardiac output (10-15%) without affecting heart rate.[2][3] This hemodynamic profile

was similar to that observed with (Pyr1)apelin-13 and distinct from the effects of dobutamine, a

traditional inotrope.[2][3]
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Chronic Efficacy in a Renal Hypertensive Rat (RHR)
Model
To evaluate its potential for chronic heart failure treatment, BMS-986224 was administered to

renal hypertensive rats (RHR), a model that exhibits cardiac hypertrophy and decreased

cardiac output.[3] Both subcutaneous and oral administration of BMS-986224 increased stroke

volume and cardiac output to levels comparable to those in healthy animals.[2][3] Notably,

these improvements in cardiac function were achieved without preventing cardiac hypertrophy

and fibrosis, differentiating its mechanism from that of the ACE inhibitor enalapril.[2][3]

Table 3: In Vivo Effects of BMS-986224 in the Renal Hypertensive Rat (RHR) Model[5]

Administration Dose
Effect on Stroke
Volume

Effect on Cardiac
Output

Subcutaneous

Infusion (10 days)
0.192 mg/kg/day Increased Increased

Subcutaneous

Infusion (10 days)
3 mg/kg/day No significant effect No significant effect

Oral (BID) 0.1 mg/kg - -

Oral (BID) 1 mg/kg - -

Note: The higher subcutaneous dose did not show the same efficacy, a phenomenon that was

confirmed in a repeat study. Specific quantitative data for the oral administration was not

detailed in the provided search results.

Clinical Development and Current Status
Based on its promising preclinical profile, BMS-986224 advanced into clinical development. A

Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose

study was initiated to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics

in healthy subjects and patients with chronic heart failure with reduced ejection fraction

(NCT03281122).[6][7][8] However, the trial was terminated due to a change in the sponsor's

business objectives.[9]
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Experimental Protocols
This section provides an overview of the key experimental methodologies used in the

preclinical characterization of BMS-986224.

In Vitro Assays
Radioligand Binding Assay: The affinity of BMS-986224 for the APJ receptor was determined

using a competitive radioligand binding assay with [3H]Apelin-13 in membranes prepared

from cells stably expressing the human APJ receptor.[10]

cAMP Inhibition Assay: The ability of BMS-986224 to inhibit adenylyl cyclase activity was

measured in HEK293 ZF cells.[3] Cells were stimulated with forskolin to induce cAMP

production, and the inhibitory effect of increasing concentrations of BMS-986224 was

quantified.[4]

β-arrestin Recruitment Assay: β-arrestin recruitment to the APJ receptor was assessed in

Chinese hamster ovary (CHO)-K1 cells using a commercially available assay.[3]

ERK Phosphorylation Assay: The phosphorylation of extracellular signal-regulated kinase

(ERK) was measured in HEK293 ZF cells following stimulation with BMS-986224.[3]

APJ Internalization Assay: The internalization of the APJ receptor upon agonist binding was

quantified in HEK293 ZF cells.[3]

In Vivo Models
Anesthetized Instrumented Rat Model: This model was used to evaluate the acute effects of

BMS-986224 on cardiovascular hemodynamics.[3]

Renal Hypertensive Rat (RHR) Model: This model of cardiac hypertrophy and decreased

cardiac output was used to assess the chronic effects of BMS-986224 on cardiac function.[3]

Visualizations
Signaling Pathway of BMS-986224 at the APJ Receptor
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Caption: Signaling cascade initiated by BMS-986224 binding to the APJ receptor.

Experimental Workflow for In Vitro Characterization
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Caption: Workflow for the in vitro pharmacological profiling of BMS-986224.
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Conclusion
BMS-986224 is a novel, potent, and orally bioavailable small-molecule agonist of the APJ

receptor that closely mimics the in vitro and in vivo pharmacological properties of the

endogenous ligand, (Pyr1)apelin-13. Preclinical studies demonstrated its ability to enhance

cardiac function in a disease model of heart failure through a distinct mechanism from existing

therapies. While its clinical development was halted for non-clinical reasons, the journey of

BMS-986224 provides a valuable case study and a strong rationale for the continued

exploration of APJ agonism as a therapeutic strategy for heart failure. The detailed

experimental data and methodologies presented in this whitepaper serve as a foundation for

future research in this promising area.
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986224-for-heart-failure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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